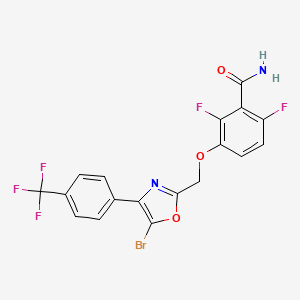

TXA6101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H10BrF5N2O3 |

|---|---|

Molecular Weight |

477.2 g/mol |

IUPAC Name |

3-[[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]methoxy]-2,6-difluorobenzamide |

InChI |

InChI=1S/C18H10BrF5N2O3/c19-16-15(8-1-3-9(4-2-8)18(22,23)24)26-12(29-16)7-28-11-6-5-10(20)13(14(11)21)17(25)27/h1-6H,7H2,(H2,25,27) |

InChI Key |

ONGPJYSSZQHFBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC(=N2)COC3=C(C(=C(C=C3)F)C(=O)N)F)Br)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Antibacterial Spectrum of TXA6101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TXA6101 is a novel antibacterial agent that targets the essential bacterial cell division protein FtsZ. As a critical component of the divisome, FtsZ represents a promising target for new antibiotics, particularly in the face of rising antimicrobial resistance. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, detailing its activity against a range of bacterial pathogens. The information presented herein is intended to support further research and development of this compound.

Mechanism of Action: Inhibition of FtsZ

This compound exerts its antibacterial effect by inhibiting the polymerization of the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. In the presence of GTP, FtsZ monomers polymerize to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a new septum and ultimately, cell division. By binding to FtsZ, this compound disrupts the formation and function of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][2] This targeted mechanism of action is distinct from many currently available antibiotics, suggesting a low potential for cross-resistance.

Below is a diagram illustrating the signaling pathway of FtsZ inhibition by this compound.

Figure 1: Signaling pathway of FtsZ inhibition by this compound.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against a panel of clinically relevant bacterial isolates. The primary activity of this compound is directed against Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains. A related benzamide derivative, PC190723, was found to have minimal to no activity against other Gram-positive species and all Gram-negative pathogens tested, suggesting a narrow spectrum of activity for this class of compounds.[3][4]

Quantitative Antimicrobial Activity

The in vitro potency of this compound is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various strains of Staphylococcus aureus.

| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MPW020 | MRSA (Wild-Type FtsZ) | 0.125 | [5] |

| Staphylococcus aureus | MPW020 | MRSA (G193D FtsZ mutant) | 1 | [5] |

| Staphylococcus aureus | MPW020 | MRSA (G196S FtsZ mutant) | 1 | [5] |

| Staphylococcus aureus | Clinical Isolate | MRSA | 0.26 (µM) | [4] |

Experimental Protocols

The determination of the antibacterial spectrum and potency of this compound is conducted using standardized antimicrobial susceptibility testing methods. The following section outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood) for 18-24 hours at 35-37°C.

-

A suspension of the bacterial culture is prepared in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized bacterial suspension is further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension.

-

Positive (bacteria and broth, no drug) and negative (broth only) control wells are included.

-

The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

The experimental workflow for this process is illustrated in the diagram below.

Figure 2: Experimental workflow for MIC determination.

Logical Relationship of this compound's Properties

The development and characterization of this compound follow a logical progression from its fundamental properties to its potential clinical application. This relationship is depicted in the diagram below.

Figure 3: Logical progression of this compound characterization.

Conclusion

This compound demonstrates potent and specific activity against Staphylococcus aureus, including strains resistant to conventional antibiotics. Its novel mechanism of action, targeting the essential cell division protein FtsZ, makes it a valuable candidate for further investigation in the fight against antimicrobial resistance. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this promising antibacterial compound. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship of TXA6101

An In-depth Technical Guide to the Structure-Activity Relationship of TXA6101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent inhibitor of the bacterial cell division protein FtsZ, demonstrating significant promise in combating antibiotic-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This document provides a detailed examination of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used for its characterization. By analyzing its interaction with wild-type and mutant FtsZ, we elucidate the structural features that enable this compound to overcome common resistance mechanisms.

Introduction: The FtsZ Target

Bacterial cell division is a meticulously orchestrated process, fundamentally reliant on the formation of a cytokinetic ring, known as the Z-ring, at the division site.[1] The key protein in this process is FtsZ, a GTPase that is a structural homolog of eukaryotic tubulin.[1][2] Upon binding to GTP, FtsZ monomers polymerize into protofilaments, which then assemble into the Z-ring.[1][2] This ring acts as a scaffold, recruiting other essential proteins to form the divisome complex, which ultimately constricts the cell membrane and synthesizes the septal wall, leading to two daughter cells.[1] Because FtsZ is essential for bacterial viability and highly conserved across many species, yet absent in eukaryotes, it represents an attractive target for the development of novel antibiotics.[3]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by directly targeting and inhibiting the function of FtsZ. It binds to a hydrophobic cleft in the FtsZ protein, located between the C-terminal subdomain and the central helix H7.[4] This binding event disrupts the protein's ability to polymerize, thereby preventing the formation of the Z-ring and blocking cell division. This leads to filamentation of the bacteria and eventual cell death.

Structure-Activity Relationship (SAR)

The SAR of this compound is best understood by comparing it to its structural analog, TXA707. While both molecules share a common difluoro-benzamide moiety, they differ significantly in the linker connecting to the opposite end of the molecule.[1]

-

TXA707 : Possesses a more rigid structure.

-

This compound : Features a flexible single bond linking an oxazole and a phenyl ring, which allows for free rotation.[1]

This increased structural flexibility is the critical determinant of this compound's superior activity, especially against resistant strains.[2][5] Mutations in S. aureus FtsZ, particularly at residues Glycine 196 (G196S) and Glycine 193 (G193D), confer resistance to TXA707.[5] The bulkier side chains of serine and aspartate create steric hindrance that prevents the rigid TXA707 from binding effectively. In contrast, the rotational freedom of this compound allows it to adopt a conformation that avoids these steric clashes, enabling it to maintain potent inhibitory activity against these mutant FtsZ proteins.[4][5]

Furthermore, the bromo group on the oxazole ring of this compound engages in favorable hydrophobic interactions with residues such as Leu261, Asn263, Thr309, and Ile311 within the FtsZ binding pocket.[5] These additional interactions contribute to the enhanced binding affinity and greater potency of this compound compared to TXA707, which lacks this bromo group.[5]

Quantitative Data

The enhanced activity of this compound is demonstrated by its lower Minimum Inhibitory Concentration (MIC) and Frequency of Resistance (FOR) values compared to TXA707.

Table 1: Antibacterial Activity against S. aureus

| Compound | Strain | FtsZ Genotype | MIC (μg/mL) | MIC (μM) | Reference |

| TXA707 | MRSA MPW020 | Wild-Type | 1 | 2.57 | [1][5] |

| This compound | MRSA MPW020 | Wild-Type | 0.125 | 0.26 | [1][5] |

| TXA707 | MRSA MPW020 | G196S Mutant | >64 | - | [5] |

| This compound | MRSA MPW020 | G196S Mutant | 1 | 2.09 | [1][5] |

| TXA707 | MRSA MPW020 | G193D Mutant | >64 | - | [5] |

| This compound | MRSA MPW020 | G193D Mutant | 1 | 2.09 | [1][5] |

Table 2: Frequency of Resistance (FOR) in S. aureus

| Compound | Strain | FOR Value | Reference |

| TXA707 | MRSA MPW020 | 4.29 x 10⁻⁸ | [1][5] |

| This compound | MRSA MPW020 | 3.64 x 10⁻⁹ | [1][5] |

The data clearly show that this compound is 8-fold more active against wild-type MRSA than TXA707.[5] Crucially, while TXA707 loses its activity against the resistant mutant strains, this compound retains significant potency.[5] Furthermore, the frequency of resistance developing against this compound is approximately one order of magnitude lower than for TXA707.[5]

Experimental Protocols

The characterization of this compound and its analogs involves a suite of standardized microbiology and structural biology techniques.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was quantified by determining the MIC according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

-

Preparation : Log-phase bacteria (S. aureus) are prepared and diluted in Cation-Adjusted Mueller-Hinton (CAMH) broth.

-

Serial Dilution : The test compound (e.g., this compound) is serially diluted two-fold across the wells of a 96-well microtiter plate. Each concentration is tested in duplicate.

-

Inoculation : The bacterial suspension is added to each well to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU) per mL.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination : The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth.[5]

X-Ray Crystallography

To elucidate the binding mode of this compound, its crystal structure in complex with the S. aureus FtsZ enzymatic domain was determined.

-

Protein Expression and Purification : The S. aureus FtsZ protein (e.g., residues 12-316) is overexpressed in a suitable host (e.g., E. coli) and purified using chromatographic techniques.

-

Crystallization : The purified FtsZ is incubated with a molar excess of this compound and subjected to crystallization screening using vapor diffusion methods.

-

Data Collection : Crystals are cryo-protected and exposed to an X-ray beam. Diffraction data are collected on a suitable detector.

-

Structure Solution and Refinement : The structure is solved using molecular replacement with a known FtsZ structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates. The structures of this compound in complex with both wild-type and G196S mutant SaFtsZ have been solved at 2.0 Å and 1.7 Å resolution, respectively.[5]

FtsZ Polymerization Assay (Light Scattering)

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of FtsZ in vitro.

-

Reaction Mixture : Purified FtsZ protein is prepared in a suitable polymerization buffer (e.g., containing MES, MgCl₂, KCl).

-

Baseline Measurement : The reaction mixture is placed in a spectrophotometer or fluorometer cuvette, and a baseline reading of scattered light (e.g., at 350 nm) is established.

-

Initiation : Polymerization is initiated by the addition of GTP. The increase in light scattering, which corresponds to filament formation, is monitored over time.

-

Inhibition Test : To test for inhibition, the assay is repeated with the FtsZ protein pre-incubated with the test compound (this compound) before the addition of GTP. A reduction in the rate or extent of light scattering indicates inhibition of polymerization.

Conclusion

The structure-activity relationship of this compound reveals that its enhanced potency and ability to overcome resistance are conferred by key structural modifications compared to its predecessor, TXA707. The introduction of a flexible linker allows the molecule to adapt its conformation to bind effectively to mutant FtsZ enzymes that would otherwise present steric hindrance.[4][5][6] This, combined with favorable interactions from its bromo substituent, results in a highly potent antibacterial agent with a low propensity for resistance development. The detailed structural and functional understanding of the this compound-FtsZ interaction provides a robust framework for the rational design of next-generation FtsZ inhibitors with improved antibacterial profiles.

References

- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics [mdpi.com]

- 2. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

TXA6101: A Potent Inhibitor of Bacterial Cell Division Through FtsZ Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the era of escalating antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. TXA6101, a benzamide derivative, has emerged as a promising therapeutic candidate that targets the essential bacterial cell division protein, FtsZ. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its evaluation, and visualizing its operational pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of new antimicrobial therapies.

Introduction: The Critical Role of FtsZ in Bacterial Cell Division

Bacterial cell division, or cytokinesis, is a meticulously orchestrated process essential for bacterial proliferation and survival.[1][2] Central to this process is the filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin.[3][4] FtsZ polymerizes in a GTP-dependent manner at the future division site to form a dynamic, ring-like structure known as the Z-ring.[1][2][5] This Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the molecular machinery responsible for septal peptidoglycan synthesis and eventual cell constriction to yield two daughter cells.[1][6][7] Given its indispensable and highly conserved nature across a wide range of bacterial species, FtsZ represents an attractive target for the development of novel antibiotics.[2][4][8]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that potently disrupts bacterial cell division by directly targeting FtsZ.[9][10] Its mechanism of action can be delineated as follows:

-

Binding to FtsZ: this compound belongs to the benzamide class of FtsZ inhibitors.[9] X-ray crystallography studies have revealed that this compound binds to a specific pocket on the FtsZ protein.[9][10] This binding site is located in a cleft between the N-terminal GTP-binding domain and the C-terminal domain.[5]

-

Inhibition of Polymerization: By occupying this critical site, this compound allosterically inhibits the polymerization of FtsZ monomers into protofilaments, a prerequisite for Z-ring formation.[8] This disruption of FtsZ assembly effectively halts the initiation of cell division.

-

Overcoming Resistance: A key feature of this compound is its ability to overcome resistance mechanisms that affect other FtsZ inhibitors, such as TXA707.[9][10] Mutations in the FtsZ gene, particularly at residues Gly193 and Gly196 in Staphylococcus aureus, can confer resistance to TXA707. However, the greater structural flexibility of this compound allows it to accommodate these mutations and maintain its binding affinity and inhibitory activity.[9][10] This is achieved through rotations between the phenyl, oxazole, and benzamide rings of the compound, which prevent steric clashes with the mutated amino acid residues.[9]

Signaling Pathway of FtsZ Inhibition by this compound

Caption: Mechanism of this compound-mediated inhibition of bacterial cell division.

Quantitative Data

The antibacterial efficacy of this compound has been quantified against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with specific FtsZ mutations.

| Bacterial Strain | Genotype | This compound MIC (µg/mL) | TXA707 MIC (µg/mL) | Reference |

| MRSA MPW020 | Wild-type FtsZ | 1 | 1 | [9] |

| MRSA MPW020 | G196S FtsZ Mutant | 1 | >64 | [9] |

| MRSA MPW020 | G193D FtsZ Mutant | 1 | >64 | [9] |

| MRSA Clinical Isolate | Not specified | 0.26 µM (~0.12 µg/mL) | 2.57 µM (~1.1 µg/mL) | [11] |

Frequency of Resistance (FOR)

The frequency at which spontaneous resistance to this compound emerges is a critical parameter for its therapeutic potential.

| Bacterial Strain | Compound | Frequency of Resistance (FOR) | Reference |

| MRSA MPW020 | This compound | 3.6 x 10⁻⁹ | [11] |

| MRSA MPW020 | TXA707 | 4.3 x 10⁻⁸ | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile saline solution or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted this compound.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]

-

In Vitro FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ by measuring changes in light scattering.

-

Reaction Mixture Preparation:

-

Prepare a polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl).[12]

-

Add purified FtsZ protein to the buffer in a fluorometer cuvette to a final concentration of 5-12.5 µM.[2][12]

-

Add varying concentrations of this compound or a vehicle control.

-

Incubate the mixture at 30°C for a few minutes to establish a baseline.[2]

-

-

Initiation of Polymerization:

-

Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.[12]

-

-

Data Acquisition:

-

Monitor the change in light scattering at a 90° angle over time using a fluorometer. An increase in light scattering indicates FtsZ polymerization.

-

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. The malachite green assay is commonly used to detect the release of inorganic phosphate.

-

Reaction Setup:

-

Set up reactions in a 96-well plate containing polymerization buffer, purified FtsZ, and different concentrations of this compound.

-

Initiate the reaction by adding GTP.

-

-

Phosphate Detection:

-

Measurement and Analysis:

-

Measure the absorbance at approximately 620-650 nm.

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of GTP hydrolyzed.

-

The rate of GTPase activity is determined from the linear range of phosphate release over time.

-

Experimental Workflow for this compound Evaluation

Caption: A conceptual workflow for the comprehensive evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of FtsZ inhibitors. Its potent activity against both wild-type and resistant bacterial strains, coupled with a low frequency of resistance, underscores its potential as a next-generation antibiotic. The detailed mechanistic understanding and established experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other novel inhibitors of bacterial cell division. The continued exploration of this critical pathway is essential in the global effort to combat antimicrobial resistance.

References

- 1. ijrpc.com [ijrpc.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Crystallization of the Mycobacterium tuberculosis cell-division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Developing Colorimetric and Luminescence-Based High-throughput Screening Platforms for Monitoring the GTPase Activity of Ferrous iron transport protein B (FeoB) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

Initial Investigations into the Toxicity Profile of TXA6101

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TXA6101 is a promising novel antibacterial agent that targets the bacterial cell division protein FtsZ. Its mechanism of action, which involves the inhibition of a protein essential for bacterial viability but absent in higher eukaryotes, suggests a favorable safety profile with minimal toxicity to mammalian cells. While direct and comprehensive public data on the toxicology of this compound is limited, this guide synthesizes the available information, draws inferences from closely related compounds, and outlines standard methodologies for toxicity assessment. The antibacterial efficacy of this compound, particularly against resistant strains of Staphylococcus aureus, is well-documented and provides a strong rationale for its continued development.

Introduction to this compound

This compound is a small-molecule inhibitor of the bacterial protein FtsZ, a crucial component of the Z-ring which governs bacterial cell division. By disrupting the formation and function of the Z-ring, this compound effectively halts bacterial proliferation. This mechanism is particularly attractive as FtsZ is highly conserved across many bacterial species but lacks a homolog in mammalian cells, offering a potential for selective toxicity against bacteria.[1]

This compound has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains that have developed resistance to other FtsZ inhibitors like TXA707.[2] The structural flexibility of this compound allows it to overcome common resistance mutations in the FtsZ protein.[2][3]

Preclinical Efficacy and Activity

The antibacterial activity of this compound has been evaluated against various strains of S. aureus. The following table summarizes the key quantitative data on its efficacy.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | MRSA Clinical Isolate (MPW020) | 0.125 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | MRSA expressing G196S mutant FtsZ | 1 µg/mL | [2] |

| Minimum Inhibitory Concentration (MIC) | MRSA expressing G193D mutant FtsZ | 1 µg/mL | [2] |

| Frequency of Resistance (FOR) | MRSA Clinical Isolate (MPW020) | 3.64 x 10⁻⁹ | [2] |

Mammalian Cell Toxicity Profile

A prodrug of TXA707, which shares the same difluorobenzamide moiety with this compound, exhibited minimal toxicity to mammalian cells.[4] This suggests that this compound is also likely to have a low potential for cytotoxicity.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| TXA709 (Prodrug of TXA707) | HeLa | >233.25 | [4] |

| TXA709 (Prodrug of TXA707) | MDCK | >233.25 | [4] |

The high IC₅₀ values for a structurally similar compound support the hypothesis that FtsZ inhibitors have a wide therapeutic window due to their specific targeting of a bacterial protein.

Experimental Protocols

While specific toxicity study protocols for this compound are not publicly detailed, this section outlines standard methodologies that would be employed for such an investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, Vero, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Visualizations

Mechanism of Action: FtsZ Inhibition

Caption: Mechanism of action of this compound via inhibition of FtsZ polymerization and Z-ring formation.

Experimental Workflow: In Vitro Toxicity Assessment

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Conclusion

The initial investigations into the toxicity of this compound are highly encouraging. Its specific mechanism of targeting a non-mammalian protein provides a strong theoretical basis for its safety. While comprehensive public toxicology data for this compound is not yet available, the minimal toxicity observed for structurally related FtsZ inhibitors supports its favorable safety profile. Further non-clinical safety and toxicology studies will be essential to fully characterize its profile before advancing to clinical development. The potent antibacterial activity against resistant pathogens underscores the significant potential of this compound as a next-generation antibiotic.

References

- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Discovery and Synthesis of TXA6101: A Novel FtsZ Inhibitor for Combating Drug-Resistant Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antibacterial agents with underexploited mechanisms of action. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of TXA6101, a potent FtsZ inhibitor designed to overcome the challenge of acquired resistance to earlier-generation benzamide inhibitors.

Introduction: Targeting Bacterial Cell Division

Bacterial cell division is a meticulously orchestrated process, with the FtsZ protein playing a central role. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins that constitute the divisome. This complex machinery ultimately leads to cell constriction and the formation of two daughter cells. The essential and highly conserved nature of FtsZ across a wide range of bacterial species, coupled with its absence in eukaryotes, makes it an attractive target for the development of novel antibiotics.

The benzamide scaffold was among the first to be identified as a potent inhibitor of FtsZ. One of the pioneering compounds, PC190723, demonstrated significant activity against S. aureus. Further optimization led to the development of TXA707. However, the clinical utility of these first-generation inhibitors was hampered by the emergence of resistance, primarily through mutations in the FtsZ protein, with alterations at residues Gly193 and Gly196 being the most prevalent.

Discovery of this compound: A Strategy to Overcome Resistance

The development of this compound was a direct response to the challenge of resistance to TXA707.[1] The core discovery strategy was based on the hypothesis that increased structural flexibility in the inhibitor molecule could allow it to accommodate the steric changes introduced by resistance mutations in the FtsZ binding pocket.

This compound shares the same difluorobenzamide core as its predecessor, TXA707, which is crucial for its interaction with FtsZ. The key innovation in the design of this compound lies in the modification of the distal part of the molecule. While TXA707 features a rigid, fused ring system, this compound incorporates a phenyl-oxazole moiety connected by a single bond. This linkage provides greater rotational freedom, allowing the molecule to adopt different conformations.[1] This enhanced flexibility enables this compound to bind effectively to both wild-type and mutant FtsZ, thereby overcoming the resistance mechanisms that render TXA707 inactive.[2]

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy. The key steps involve the preparation of two key intermediates: 2,6-difluoro-3-hydroxybenzamide and a brominated phenyl-oxazole moiety, followed by their coupling via an ether linkage. While a detailed, step-by-step protocol is available in the supplementary information of the primary research literature, the general synthetic route is outlined below.

Synthesis of Key Intermediates

1. 2,6-Difluoro-3-hydroxybenzamide: The synthesis of this intermediate starts from commercially available precursors and involves standard aromatic substitution and functional group manipulation techniques.

2. 4-Bromo-5-(bromomethyl)-2-phenyloxazole: This intermediate is synthesized from benzamide and a suitable brominated ketone precursor, followed by cyclization to form the oxazole ring and subsequent bromination of the methyl group.

Final Assembly of this compound

The final step in the synthesis of this compound involves the alkylation of the hydroxyl group of 2,6-difluoro-3-hydroxybenzamide with 4-bromo-5-(bromomethyl)-2-phenyloxazole in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Mechanism of Action: Inhibition of FtsZ Polymerization

This compound exerts its antibacterial effect by directly targeting and inhibiting the function of the FtsZ protein. The binding of this compound to FtsZ disrupts the protein's ability to polymerize and form the Z-ring, which is a critical step in bacterial cell division.

Crystallography studies have revealed that this compound binds to a pocket on the FtsZ protein that is analogous to the taxol-binding site on tubulin. The difluorobenzamide moiety of this compound forms key interactions within this pocket. The increased conformational flexibility of the phenyl-oxazole portion of this compound allows it to avoid steric clashes with mutated residues, such as Ser196 and Asp193, which are responsible for resistance to TXA707.[2] By inhibiting FtsZ polymerization, this compound effectively blocks cytokinesis, leading to filamentation of the bacterial cells and eventual cell death.

Biological Activity and Efficacy

This compound has demonstrated potent antibacterial activity against a range of Gram-positive pathogens, most notably including MRSA strains that are resistant to other classes of antibiotics.

In Vitro Antibacterial Activity

The antibacterial efficacy of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Bacterial Strain | Genotype | This compound MIC (µg/mL) | TXA707 MIC (µg/mL) |

| MRSA MPW020 | Wild-type FtsZ | 0.125[2] | 1[2] |

| MRSA MPW020 | G196S mutant FtsZ | 1[2] | >64[2] |

| MRSA MPW020 | G193D mutant FtsZ | 1[2] | >64[2] |

Frequency of Resistance

A critical parameter for any new antibiotic is the frequency at which resistance develops. Studies have shown that this compound has a significantly lower frequency of resistance (FOR) compared to TXA707 against MRSA.

| Compound | Frequency of Resistance (FOR) against MRSA MPW020 |

| This compound | 3.6 x 10-9[2] |

| TXA707 | 4.3 x 10-8[2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

-

Add the serially diluted this compound to the wells.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.

References

Preliminary Efficacy of TXA6101: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of TXA6101, a novel antibacterial agent targeting the bacterial cell division protein FtsZ. This document outlines the quantitative data from key experiments, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The antibacterial efficacy of this compound has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its Frequency of Resistance (FOR).

Table 1: In Vitro Activity of this compound and Comparator (TXA707) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound | Strain | MIC (μg/mL) | MIC (μM) | Frequency of Resistance (FOR) |

| This compound | MRSA MPW020 (Wild-Type FtsZ) | 0.125 | 0.26 | 3.6 x 10⁻⁹ |

| TXA707 | MRSA MPW020 (Wild-Type FtsZ) | 1.0 | 2.57 | 4.3 x 10⁻⁸ |

| This compound | MRSA MPW020 (G193D mutant FtsZ) | 1.0 | 2.09 | Not Determined |

| TXA707 | MRSA MPW020 (G193D mutant FtsZ) | >64 | >165 | Not Determined |

| This compound | MRSA MPW020 (G196S mutant FtsZ) | 1.0 | 2.09 | Not Determined |

| TXA707 | MRSA MPW020 (G196S mutant FtsZ) | >64 | >165 | Not Determined |

Data compiled from studies on the structural flexibility and efficacy of this compound.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[3][4][5]

Protocol:

-

Preparation of Inoculum: Staphylococcus aureus strains are grown overnight on Mueller-Hinton agar (MHA). Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions of this compound are then made in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Frequency of Resistance (FOR) Assay

The FOR of MRSA to this compound was determined using a large inoculum plating method.[2]

Protocol:

-

Inoculum Preparation: An overnight culture of MRSA MPW020 is prepared and its concentration (CFU/mL) is determined by plating serial dilutions on non-selective agar.

-

Selective Plating: A large inoculum of the MRSA culture (e.g., 10⁹ to 10¹⁰ CFU) is plated onto Mueller-Hinton agar plates containing this compound at a concentration of 4x to 8x the MIC.

-

Incubation: The plates are incubated at 37°C for 48 hours.

-

Colony Counting and FOR Calculation: The number of colonies that grow on the antibiotic-containing plates are counted. The FOR is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

In Vivo Efficacy - Murine Thigh Infection Model

The in vivo efficacy of FtsZ inhibitors is often evaluated using a neutropenic murine thigh infection model.[1][6][7][8] This model assesses the ability of the compound to reduce the bacterial burden in a localized infection.

Protocol:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This reduces the number of circulating neutrophils, making the mice more susceptible to bacterial infection and allowing for a clearer assessment of the antimicrobial agent's direct effect.

-

Infection: A predetermined inoculum of S. aureus (e.g., 10⁶ CFU) is injected into the thigh muscle of the neutropenic mice.

-

Drug Administration: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. The drug can be administered via various routes (e.g., oral, intravenous) at different dosing regimens.

-

Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated group to that of the vehicle control group.

Protein Crystallography

The three-dimensional structure of this compound in complex with S. aureus FtsZ (SaFtsZ) was determined by X-ray crystallography.[2]

Protocol:

-

Protein Expression and Purification: The gene encoding SaFtsZ is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and then purified using a series of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Crystallization: The purified SaFtsZ is concentrated and mixed with a solution containing this compound. This mixture is then subjected to various crystallization screening conditions (e.g., different precipitants, pH, and temperatures) using methods like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected on a detector.

-

Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the protein-ligand complex. The structure is then built into the electron density and refined to produce a final, high-resolution model of this compound bound to FtsZ.

Visualizations

Signaling Pathway and Mechanism of Action

This compound targets FtsZ, a key protein in the bacterial cell division machinery. By inhibiting FtsZ, this compound disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis.

Caption: FtsZ polymerization and its inhibition by this compound.

Experimental Workflow for Efficacy Testing

The preliminary evaluation of this compound's efficacy follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Caption: Experimental workflow for assessing this compound efficacy.

Logical Relationship of this compound's Advantage

The enhanced efficacy of this compound over its predecessor, TXA707, is attributed to its structural flexibility, which allows it to overcome common resistance mutations in the FtsZ protein.

Caption: this compound's structural advantage over TXA707.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. imquestbio.com [imquestbio.com]

- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unthsc.edu [unthsc.edu]

Exploring the chemical properties of TXA6101

An In-Depth Technical Guide to the Chemical Properties and Antibacterial Action of TXA6101

Abstract

This compound is a novel benzamide antimicrobial agent that demonstrates significant promise in combating antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell lysis. A key characteristic of this compound is its structural flexibility, which allows it to remain effective against bacterial strains that have developed resistance to similar FtsZ inhibitors like TXA707. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and antibacterial efficacy of this compound, supported by experimental data and protocols.

Chemical Properties and Structure

This compound is a structurally flexible benzamide derivative.[1] Its chemical structure shares a difluorobenzamide moiety with the related compound TXA707.[2] However, it is distinguished by the linkage between its oxazole and phenyl rings, which are connected by a single bond.[1][2] This feature allows for free rotation of these rings relative to each other, a critical aspect of its ability to overcome certain drug resistance mutations.[2][3]

The bromo group on the oxazole ring of this compound is also a key feature, engaging in multiple hydrophobic interactions within the FtsZ binding pocket.[2] These interactions contribute to its enhanced antibacterial activity compared to compounds lacking this group.[2]

Mechanism of Action: Targeting FtsZ

This compound exerts its antibacterial effect by targeting FtsZ, a protein that is essential for bacterial cell division and a homolog of eukaryotic tubulin.[1][4] FtsZ polymerizes at the mid-cell to form a dynamic structure known as the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1] The divisome then constricts to mediate cell division.

By binding to FtsZ, this compound perturbs its polymerization and/or GTPase activity, which is essential for the dynamic nature of the Z-ring.[4] This disruption prevents the proper formation and function of the Z-ring, leading to an inability of the bacterial cell to divide, resulting in cell filamentation and ultimately, lysis.[4] this compound binds to a pocket on FtsZ that is also the target of similar compounds like PC190723 and TXA707.[1][5]

Signaling Pathway of FtsZ Inhibition

Caption: Mechanism of this compound action on the FtsZ-mediated bacterial cell division pathway.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to remain active against MRSA strains that have developed resistance to other FtsZ inhibitors.[2][3][6] Resistance to compounds like TXA707 often arises from mutations in the ftsZ gene, with G196S and G193D being among the most prevalent.[2][3][6]

The greater rotational flexibility of this compound allows it to adapt its conformation within the FtsZ binding pocket.[2][3][6] This adaptability enables it to avoid steric clashes with the mutated amino acid residues (Ser196 or Asp193), which would otherwise prevent effective binding.[2][3][6] Crystallography studies have shown that the binding of this compound can also induce conformational rearrangements in the FtsZ binding pocket, further contributing to its ability to overcome resistance.[2][3][6]

Logical Relationship in Overcoming Resistance

Caption: Comparison of how structural flexibility allows this compound to overcome resistance.

Quantitative Data on Antibacterial Activity

The antibacterial potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Frequency of Resistance (FOR).

| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Frequency of Resistance (FOR) | Reference |

| This compound | MRSA Clinical Isolate (MPW020) | 0.125 | 0.26 | 3.64 x 10⁻⁹ | [1][2] |

| TXA707 | MRSA Clinical Isolate (MPW020) | 1 | 2.57 | 4.29 x 10⁻⁸ | [1][2] |

| This compound | MRSA with G196S or G193D mutant FtsZ | 1 | 2.09 | Not Reported | [1][2] |

| TXA707 | MRSA with G196S or G193D mutant FtsZ | >64 | Not Reported | Not Reported | [2] |

| PC190723 | S. aureus (including MRSA and MDRSA) | Not Reported | 1.41 - 2.81 | Not Reported | [1] |

Data compiled from multiple studies. MIC values can vary slightly between experiments.

Experimental Protocols

The characterization of this compound and its interaction with FtsZ has been elucidated through several key experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.

-

Objective: To determine the in vitro potency of this compound against various strains of S. aureus.

-

Methodology:

-

Bacterial strains, including clinical MRSA isolates and strains with specific FtsZ mutations, are cultured in appropriate broth media.

-

A serial two-fold dilution of this compound is prepared in the broth.

-

A standardized inoculum of the bacterial suspension is added to each dilution.

-

The samples are incubated under standard conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Crystallography of this compound-FtsZ Complex

X-ray crystallography was employed to determine the three-dimensional structure of this compound in complex with S. aureus FtsZ (SaFtsZ), providing insights into its binding mode and mechanism for overcoming resistance.

-

Objective: To visualize the atomic-level interactions between this compound and both wild-type and mutant SaFtsZ.

-

Methodology:

-

Protein Expression and Purification: Wild-type and mutant SaFtsZ proteins are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified SaFtsZ is co-crystallized with this compound. This involves mixing the protein and the compound and setting up crystallization trials under various conditions (e.g., vapor diffusion) to obtain high-quality crystals.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction patterns are recorded as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is built into the electron density map and refined to yield the final three-dimensional structure.[2]

-

Experimental Workflow: Crystallography

Caption: Workflow for determining the crystal structure of the this compound-FtsZ complex.

Conclusion

This compound is a potent FtsZ inhibitor with significant activity against drug-resistant S. aureus. Its unique structural flexibility allows it to overcome common resistance mechanisms that render other FtsZ inhibitors ineffective. The detailed understanding of its chemical properties and mechanism of action, supported by robust experimental data, positions this compound as a promising lead compound in the development of new antibiotics to address the critical threat of antimicrobial resistance. Further research, including in vivo efficacy and safety studies, is warranted to fully evaluate its clinical potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TXA6101: In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

TXA6101 is a promising antibacterial agent that targets the essential bacterial cell division protein, FtsZ.[1][2] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, designed to assist researchers in evaluating its mechanism of action and antibacterial properties. This compound has demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains, and notably retains activity against mutants that are resistant to other FtsZ inhibitors like TXA707.[1][3]

Mechanism of Action

This compound functions by inhibiting the polymerization of FtsZ, a crucial step in the formation of the Z-ring at the bacterial mid-cell, which is essential for cell division.[3][4] By disrupting Z-ring formation, this compound ultimately leads to bacterial cell death.[4][5][6] Crystallography studies have revealed that this compound binds to a pocket in the FtsZ protein, similar to other inhibitors in its class.[3] Its greater structural flexibility allows it to overcome resistance mutations that confer resistance to similar compounds.[1][2]

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Genotype | This compound MIC (µg/mL) | This compound MIC (µM) | Comparator (TXA707) MIC (µg/mL) |

| S. aureus (MRSA Clinical Isolate) | Wild-type FtsZ | 0.125 | 0.26 | 1 |

| S. aureus (MRSA MPW020) | G193D mutant FtsZ | 1 | 2.09 | >64 |

| S. aureus (MRSA MPW020) | G196S mutant FtsZ | 1 | 2.09 | >64 |

Data compiled from multiple sources.[1][3]

Table 2: Frequency of Resistance to this compound

| Bacterial Strain | Compound | Frequency of Resistance (FOR) |

| S. aureus (MRSA MPW020) | This compound | 3.64 x 10⁻⁹ |

| S. aureus (MRSA MPW020) | TXA707 | 4.29 x 10⁻⁸ |

Data compiled from multiple sources.[1][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton (CAMH) broth

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of this compound in CAMH broth in a 96-well microtiter plate. Each concentration should be in duplicate.

-

Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL in CAMH broth.

-

Add 0.1 mL of the bacterial suspension to each well of the microtiter plate.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound at which no visible growth of bacteria is observed.

Frequency of Resistance (FOR) Assay

This protocol determines the frequency at which spontaneous resistance to this compound arises in a bacterial population.

Materials:

-

This compound

-

Bacterial culture

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

Procedure:

-

Grow a large inoculum of the bacterial strain to a high density.

-

Prepare TSA plates containing a selective concentration of this compound (e.g., 2 µg/mL).

-

Plate a known number of bacteria onto the this compound-containing plates.

-

Plate serial dilutions of the initial inoculum onto non-selective TSA plates to determine the total number of viable bacteria.

-

Incubate all plates at 37°C for 48 hours.

-

Count the number of colonies on both the selective and non-selective plates.

-

Calculate the FOR as the ratio of the number of colonies on the selective plates to the total number of plated bacteria.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in the presence of this compound by measuring changes in light scattering.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution

-

This compound

-

Fluorometer or spectrophotometer with a 90° light scattering module

Procedure:

-

In a cuvette, incubate purified FtsZ (e.g., 10 µM) in polymerization buffer with varying concentrations of this compound.

-

Establish a baseline reading for 2 minutes at 30°C.

-

Initiate polymerization by adding GTP (final concentration 1 mM).

-

Monitor the increase in light scattering at 350 nm over time.

-

A decrease in the rate and extent of light scattering in the presence of this compound indicates inhibition of FtsZ polymerization.

FtsZ GTPase Activity Assay

This colorimetric assay measures the GTPase activity of FtsZ, which is coupled to its polymerization, by detecting the release of inorganic phosphate.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP solution

-

This compound

-

Malachite green-molybdate reagent for phosphate detection

-

96-well plate

-

Plate reader

Procedure:

-

Set up reactions in a 96-well plate containing FtsZ, polymerization buffer, and different concentrations of this compound.

-

Initiate the reaction by adding GTP.

-

Incubate at 30°C for a set time (e.g., 10-20 minutes).

-

Stop the reaction by adding EDTA.

-

Add the malachite green reagent to each well and incubate for color development.

-

Measure the absorbance at a wavelength of ~620-660 nm.

-

A decrease in absorbance indicates inhibition of GTPase activity.

Bacterial Cell Morphology Analysis

This protocol uses fluorescence microscopy to visualize the effect of this compound on bacterial cell morphology.

Materials:

-

Bacterial culture

-

This compound

-

Fluorescent membrane stain (e.g., FM4-64)

-

Fluorescent DNA stain (e.g., DAPI)

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Treat a mid-log phase bacterial culture with this compound at its MIC for a defined period.

-

Harvest a small aliquot of the treated and untreated (control) cells.

-

Stain the cells with a fluorescent membrane dye and a DNA dye according to the manufacturer's instructions.

-

Prepare a wet mount of the stained cells on a microscope slide.

-

Observe the cells using a fluorescence microscope.

-

Look for changes in cell morphology, such as filamentation or cell swelling, in the this compound-treated cells compared to the controls, which would indicate disruption of cell division.

Mandatory Visualizations

Caption: Mechanism of action of this compound in inhibiting bacterial cell division.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for the FtsZ polymerization light scattering assay.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of TXA6101

For Researchers, Scientists, and Drug Development Professionals

Introduction

TXA6101 is a novel benzamide antimicrobial agent that targets the essential bacterial cell division protein, FtsZ.[1][2] By interfering with the polymerization of FtsZ, this compound effectively inhibits the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and eventual death.[1][3] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Notably, this compound has demonstrated the ability to overcome resistance mechanisms that affect previous generations of FtsZ inhibitors.[4][5]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial pathogens, primarily focusing on Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] Accurate and reproducible MIC data are crucial for the preclinical and clinical development of new antimicrobial agents. The following protocols are based on the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Mechanism of Action: Inhibition of Bacterial Cell Division

This compound exerts its antibacterial effect by disrupting the formation of the Z-ring, a structure composed of polymerized FtsZ protein that is fundamental to bacterial cell division. In a healthy bacterium, FtsZ monomers polymerize into protofilaments at the mid-cell, forming the Z-ring which then recruits other proteins to form the divisome.[10][11] The divisome machinery is responsible for synthesizing the new cell septum and ultimately dividing the cell into two daughter cells.[10] this compound binds to FtsZ, interfering with its ability to polymerize and thereby preventing the formation of a functional Z-ring.[2][4] This disruption of cytokinesis results in the elongation of the bacterial cell, as it continues to grow but cannot divide, eventually leading to cell lysis.[3]

Experimental Protocols

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This protocol is harmonized with CLSI guidelines.[8][9]

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Plate shaker (optional)

Preparation of this compound Stock Solution

-

Solubilization: this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in 100% dimethyl sulfoxide (DMSO).[12][13]

-

Stock Concentration: Weigh a precise amount of this compound powder and dissolve it in sterile DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL).[12] Ensure the powder is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay Workflow

The following diagram outlines the key steps in the broth microdilution MIC assay.

Step-by-Step Protocol

-

Plate Preparation:

-

Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Prepare a working solution of this compound at twice the highest desired final concentration (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution in CAMHB). The concentration of DMSO in this working solution should be kept low (e.g., ≤2%) to ensure the final concentration in the assay does not exceed 1%.[12]

-

Add 100 µL of the this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This is typically a 1:100 dilution of the standardized suspension.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

-

The final volume in each well (1-11) will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

-

-

Reading the MIC:

-

After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Quality Control

-

A known quality control strain, such as S. aureus ATCC 29213, should be tested concurrently with each batch of clinical isolates.[14]

-

The MIC for the QC strain must fall within the established acceptable range.

Data Presentation

The results of the MIC assay should be presented in a clear and organized manner. The following tables provide examples of how to summarize the quantitative data.

Table 1: MIC of this compound against Quality Control and Representative Bacterial Strains

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |

| Staphylococcus epidermidis | 12228 | 2 |

| Enterococcus faecalis | 29212 | >64 |

Table 2: Comparative MICs of this compound and Other Antimicrobials against a Panel of MRSA Isolates (N=50)

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| This compound | 1 | 2 | 0.5 - 4 |

| Vancomycin | 1 | 2 | 0.5 - 2 |

| Linezolid | 2 | 2 | 1 - 4 |

| Daptomycin | 0.5 | 1 | 0.25 - 1 |

MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.

Conclusion

This document provides a comprehensive guide for determining the MIC of this compound using the standardized broth microdilution method. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the continued development and evaluation of this promising new antimicrobial agent. The unique mechanism of action of this compound, targeting the essential FtsZ protein, offers a valuable new strategy in the fight against antimicrobial resistance.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. FtsZ - Wikipedia [en.wikipedia.org]

- 4. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Flexibility of an Inhibitor Overcomes Drug Resistance Mutations in Staphylococcus aureus FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tandfonline.com [tandfonline.com]

- 11. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revive.gardp.org [revive.gardp.org]

- 13. researchgate.net [researchgate.net]

- 14. jmilabs.com [jmilabs.com]

Application Notes and Protocols: Crystallography of TXA6101 Bound to FtsZ

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of the antibacterial compound TXA6101 in complex with its target, the bacterial cell division protein FtsZ. The provided protocols and data are intended to facilitate further research and drug development efforts targeting this essential bacterial protein.

Introduction

FtsZ is a crucial protein involved in bacterial cell division, forming a contractile ring (Z-ring) at the division site.[1][2] Its essential role and high conservation among bacterial species make it an attractive target for novel antibiotics.[1][3] this compound is a promising FtsZ inhibitor that has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other FtsZ inhibitors like TXA707.[4][5] Crystallographic studies have been instrumental in elucidating the binding mode of this compound to S. aureus FtsZ (SaFtsZ) and understanding the structural basis for its enhanced activity and ability to overcome drug resistance mutations.[5][6]

Mechanism of Action and Structural Insights

This compound binds to a hydrophobic pocket located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ.[4][7] This binding site is allosteric, meaning it is distinct from the GTP-binding site.[8][9] The binding of this compound induces a conformational change in FtsZ, stabilizing a state that is incompatible with proper Z-ring formation and function, ultimately leading to the inhibition of bacterial cell division.[7][10]

A key feature of this compound is its structural flexibility, conferred by a single bond linking its oxazole and phenyl rings.[5] This flexibility allows this compound to adopt a bent conformation within the binding pocket and to accommodate mutations that confer resistance to less flexible inhibitors.[5][6] Specifically, this compound retains activity against MRSA strains with G196S or G193D mutations in FtsZ, which cause resistance to TXA707.[2][5] The crystal structures reveal that the greater rotational freedom of this compound enables it to avoid steric clashes with the mutated residues.[5][6]

The binding of this compound also induces a novel conformational rearrangement of residues Ile197, Met226, and Ile311, creating an inner hydrophobic pocket that accommodates the trifluoromethyl-substituted ring of the inhibitor.[4][10] This induced-fit mechanism contributes to the high-affinity binding of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic studies of this compound bound to SaFtsZ.

Table 1: Crystallographic Data Collection and Refinement Statistics

| Parameter | SaFtsZ (wild-type) + this compound | SaFtsZ (G196S mutant) + this compound |

| PDB Entry | 5XDU[5][11] | 5XDV[5] |

| Resolution (Å) | 2.00[5][11] | 1.7[5] |

| Space Group | P 1 21 1 | P 1 21 1 |

| Unit Cell Dimensions (Å, °) | a=46.3, b=62.8, c=100.9, α=90, β=91.4, γ=90 | a=46.3, b=62.8, c=100.9, α=90, β=91.4, γ=90 |

| R-work / R-free (%) | 20.1 / 23.9[11] | Not explicitly stated |

| Wavelength (Å) | 1.100[5] | Not explicitly stated |

| X-ray Source | SPring-8 BL32XU[5] | SPring-8 BL44XU[5] |

Table 2: Antibacterial Activity of this compound

| Organism/Strain | FtsZ Genotype | This compound MIC (μg/mL) | TXA707 MIC (μg/mL) |

| MRSA (Clinical Isolate) | Wild-type | ~0.1 (converted from 0.26 µM)[4] | ~1.1 (converted from 2.57 µM)[4] |